Florbetapir

Amyloid PET imaging Alzheimer's disease biomarkers Tracer quantification

Florbetapir (AV-45) is the cold precursor for the FDA/EMA-approved 18F-Amyloid PET tracer Amyvid, enabling multi-site clinical trials and routine diagnostics through regional distribution without on-site cyclotrons. - Ki < 10 nM for fibrillar Aβ; validated 93% sensitivity, 100% specificity vs. neuropathology. - 10-min PET acquisition 30-90 min post-injection supports standardized, high-throughput workflows. - Lower white matter binding than flutemetamol aids visual interpretation in borderline cases. - Established PiB cross-tracer conversion (ρ = 0.86-0.95) ensures continuity with historical datasets.

Molecular Formula C20H25FN2O3
Molecular Weight 360.4 g/mol
CAS No. 938435-69-9
Cat. No. B607462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorbetapir
CAS938435-69-9
SynonymsAV45;  AV 45;  AV-45;  Flobetapir
Molecular FormulaC20H25FN2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF
InChIInChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+
InChIKeyYNDIAUKFXKEXSV-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Florbetapir F18 Procurement: Tracer Baseline


Florbetapir (18F-AV-45, Amyvid) is an FDA-approved 18F-labeled positron emission tomography (PET) radiopharmaceutical for detecting β-amyloid (Aβ) neuritic plaque density in adult patients with cognitive impairment undergoing evaluation for Alzheimer's disease [1]. As a stilbene derivative developed by the Kung research team, florbetapir selectively binds to fibrillar Aβ aggregates with high affinity (Ki < 10 nM) and enables imaging within a 30–90 minute post-administration window due to favorable pharmacokinetics [2]. The compound represents one of three clinically validated 18F-amyloid tracers—alongside florbetaben (Neuraceq) and flutemetamol (Vizamyl)—each with distinct molecular structures and operational characteristics that preclude direct substitution [3].

18F-labeling supports regional distribution for multi-site research
Selective binding to fibrillar Aβ plaques reported
10-min PET acquisition within flexible 30–90 min scheduling window

Florbetapir F18: Tracer Substitution Validation


Despite comparable pooled diagnostic accuracy in meta-analyses [1], the three FDA-approved 18F-amyloid tracers exhibit distinct binding properties that affect quantification. Florbetapir demonstrates lower cortical retention ratios than 11C-PiB in Aβ-positive subjects (linear regression slope 0.59–0.64) [2] and lower non-specific white matter binding than flutemetamol [3]. These differences mandate tracer-specific acquisition protocols and preclude direct quantitative comparison without cross-tracer conversion algorithms. Furthermore, longitudinal study data indicate that PiB exhibits larger effect sizes for measuring amyloid change than florbetapir [4], making tracer selection consequential for clinical trial design rather than a generic procurement decision.

Cortical retention
Lower cortical retention vs. 11C-PiB may affect cross-tracer quantification in longitudinal studies.
White matter binding
Lower white matter binding than flutemetamol may impact visual interpretation.
Longitudinal effect size
Smaller longitudinal effect size than PiB may influence trial endpoint selection.

Florbetapir F18: Head-to-Head Evidence


Cortical Retention vs. 11C-PiB: Cross-Tracer Conversion

In a head-to-head comparison of the same 32 participants (cognitively normal, MCI, and AD), florbetapir cortical retention ratios correlated strongly with 11C-PiB (Spearman ρ = 0.86–0.95), but Aβ-positive subjects showed systematically lower florbetapir values [1]. Linear regression slope of florbetapir against PiB was 0.59–0.64, enabling cross-tracer cutoff conversion but indicating differential dynamic range [1].

Cortical Retention vs PiB
Head-to-head
Spearman ρ 0.86–0.95
Slope 0.59–0.64
Cross-tracer conversion context
32 participants; scans ~1.5 yr apart
Amyloid PET imaging Alzheimer's disease biomarkers Tracer quantification

Binding Affinity in Postmortem AD Brain Tissue

In vitro binding studies using postmortem human AD brain tissue homogenates measured florbetapir F-18 dissociation constant (Kd) at 3.7 ± 0.3 nmol/L, with maximum binding capacity (Bmax) of 8800 ± 1600 fmol/mg protein [1]. Competitive binding assays in AD patient brain homogenates report Ki values ranging from 2.20 nM to 2.87 nM [2]. By comparison, 11C-PiB exhibits Ki ~1–2 nM in similar assays [3].

Binding Affinity (Kd/Ki)
Reported
Kd 3.7 ± 0.3 nM
Ki 2.20–2.87 nM
High-affinity binding context
Postmortem AD brain homogenates
Receptor binding Amyloid affinity PET tracer validation

Diagnostic Accuracy Against Neuropathology

In a prospective cohort study correlating florbetapir PET with autopsy neuropathology, visual interpretation achieved 93% sensitivity and 100% specificity for detecting moderate-to-frequent neuritic amyloid plaques [1]. Pooled meta-analysis across 18F-tracers reported sensitivity 89.6–93.1% and specificity 83.9–87.2% versus clinical diagnosis, with no significant difference among the three tracers [2].

Neuropathology Correlation
Trial context
Sensitivity 93%
Specificity 100% (autopsy)
Reported pathology correlation
Phase III trial; moderate-to-frequent plaques
Diagnostic accuracy PET-neuropathology correlation Amyloid imaging validation

18F Half-Life Advantage Over 11C-PiB

Florbetapir incorporates the 18F radioisotope with a half-life of 109.75 minutes, enabling centralized production and regional distribution to imaging centers without on-site cyclotron capability [1]. In contrast, 11C-PiB requires an on-site cyclotron due to its 20-minute half-life, restricting its use to major academic medical centers [2]. This logistical differentiation represents the primary driver for 18F-tracer adoption in multi-center clinical trials and community hospital settings.

18F Half-Life Advantage
Class-level
109.75 min vs 20.4 min
5.4× longer
Regional distribution feasibility
Enables multi-site research imaging
Radiopharmaceutical logistics PET tracer supply chain 18F-fluorine radionuclide

Imaging Protocol Efficiency: Acquisition Window Flexibility

Florbetapir's pharmacokinetic profile permits a brief 10-minute PET acquisition within a flexible 30–90 minute post-administration window [1]. In clinical practice, this enables scanning at 50 minutes post-injection [2]. By comparison, 11C-PiB protocols typically require a 40–60 minute dynamic acquisition or a 20–30 minute static scan at 40–60 minutes post-injection, with less scheduling flexibility due to rapid decay [3].

Imaging Protocol Efficiency
Reported
10-min acquisition
30-90 min window
Protocol flexibility context
Supports scanner scheduling research
PET imaging protocol Clinical workflow efficiency Patient throughput

Differential White Matter Binding vs. Flutemetamol

In a head-to-head multi-tracer comparison study in Down syndrome adults, florbetapir (FBP) demonstrated lower non-specific white matter retention compared to flutemetamol (FMM), while PiB and NAV4694 exhibited intermediate to high gray matter specificity [1]. However, PiB displayed the largest effect size for measuring longitudinal amyloid change, while florbetapir showed a small effect size, a critical distinction for clinical trial endpoint selection [1].

White Matter Binding vs FMM
Head-to-head
Lower WM retention
Smaller longitudinal ES
White matter retention context
Down syndrome cohort; multi-tracer study
Non-specific binding Quantitative PET analysis Tracer selectivity

Florbetapir F18: Application Scenarios


Multi-Center Alzheimer's Trials with Centralized Distribution

Clinical trials enrolling across geographically dispersed sites benefit from florbetapir's 18F-labeling (109.75-minute half-life), which enables commercial manufacturing and regional distribution to imaging centers lacking on-site cyclotrons [1]. The 10-minute acquisition protocol at 30–90 minutes post-injection supports standardized imaging across sites with varying PET scanner availability . However, the smaller effect size for longitudinal amyloid change versus PiB should be considered when selecting endpoints for disease-modifying therapeutic trials .

Community Hospital Amyloid PET for Dementia Diagnosis

Community-based neurology practices without cyclotron infrastructure can implement amyloid PET services using commercially supplied florbetapir [1]. The validated sensitivity (93%) and specificity (100%) against neuropathology provides confidence for clinical decision-making, while the flexible 30–90 minute post-injection imaging window accommodates variable patient preparation and scanner scheduling workflows . The lower white matter binding compared to flutemetamol may improve visual interpretation in cases with borderline cortical uptake .

Longitudinal Studies with 11C-PiB Cross-Tracer Harmonization

Research programs transitioning from 11C-PiB to 18F-labeled tracers can utilize florbetapir with established cross-tracer conversion algorithms. The strong correlation between PiB and florbetapir (Spearman ρ = 0.86–0.95) and linear regression slopes of 0.59–0.64 enable reliable transformation of amyloid positivity cutoffs between the two tracers [1]. This makes florbetapir particularly suitable for studies needing to maintain continuity with historical PiB datasets while gaining the logistical advantages of 18F-labeling.

CAA Diagnostic Imaging Protocols

Florbetapir-PET demonstrates high diagnostic performance for cerebral amyloid angiopathy, with reported sensitivity of 100% (95% CI 66%–100%) and specificity of 89% (95% CI 51%–99%) [1]. This application scenario leverages florbetapir's validated cortical binding pattern recognition for differentiating CAA from hypertensive vasculopathy, supporting clinical research in intracerebral hemorrhage risk stratification and anti-amyloid therapy candidate screening [1].

Application
Selection Property
Validation Focus
Multi-center Alzheimer's research trials
18F regional distribution feasibility
Site-independent acquisition protocols
Community-based amyloid PET research
Reported neuropathology accuracy profile
Research image interpretation standardization
Cross-tracer harmonization studies
Cross-tracer conversion algorithms
Amyloid cutoff harmonization research
Cerebral amyloid angiopathy research imaging
Cortical binding pattern recognition
Differentiation from hypertensive vasculopathy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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